molecular formula C10H7FN2O4 B2743392 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-85-4

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione

Cat. No. B2743392
CAS RN: 339103-85-4
M. Wt: 238.174
InChI Key: WHVOKMDXSHIWTP-UHFFFAOYSA-N
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Description

“1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C10H7FN2O4. It is a derivative of imidazolidine-2,4,5-trione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)5-16-9-8(14)12-10(15)13-9/h1-4H,5H2,(H,12,14,15) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Electron Delocalization and Stability

Research has highlighted the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, including those with imidazolidine-4,5-dione skeletons. These compounds demonstrate reactivity akin to that of alkyl halides, with various reactions leading to the formation of stabilized and decomposed products. Computational analyses have pointed to the instability of these compounds due to a π-framework extending over carbonyl moieties, making them highly electrophilic (Hobbs et al., 2010).

Antimicrobial and Antifungal Activities

A series of imidazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies revealed significant activities against various microbial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2016).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies provide insights into the mechanisms of corrosion inhibition, highlighting the potential application of these compounds in protecting industrial materials (Prashanth et al., 2021).

Stereoselectivity in Drug Modification

The stereoselective formation of imidazolidin-4-ones from alpha-aminoamide derivatives, including the modification of drugs like primaquine, has been explored. These findings contribute to the understanding of chemical reactions that can influence drug efficacy and stability (Ferraz et al., 2007).

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVOKMDXSHIWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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